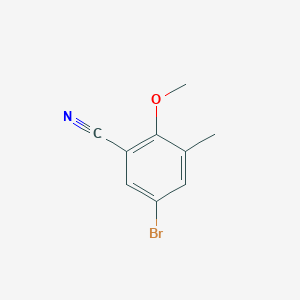

5-Bromo-2-methoxy-3-methylbenzonitrile

Description

Contextualization of Nitrile Functional Groups in Organic Synthesis and Chemical Research

The nitrile, or cyano, group is a remarkably versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature, a consequence of the electronegative nitrogen atom and the sp-hybridized carbon, significantly influences the reactivity of the parent molecule. The nitrile group can participate in a wide array of chemical transformations, serving as a precursor to several other critical functional groups. For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to yield ketones. nih.gov

This synthetic flexibility makes aromatic nitriles valuable intermediates in the construction of complex molecular architectures. In medicinal chemistry, the nitrile group is often employed as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor to modulate interactions with biological targets. nih.gov Furthermore, the polarization it imparts on an aromatic ring can enhance π-π stacking interactions and influence the metabolic stability of a drug candidate. nih.gov

Significance of Bromo-, Methoxy-, and Methyl Substituents in Aromatic Systems

Methoxy (B1213986) Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect. Conversely, the lone pairs on the oxygen atom participate strongly in resonance, donating electron density into the aromatic ring. This resonance effect is dominant, making the methoxy group a potent activating group and an ortho-, para-director.

Methyl Group (-CH₃): Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect and hyperconjugation. This electron donation activates the aromatic ring towards electrophilic substitution, and the methyl group also acts as an ortho-, para-director.

The combined influence of these substituents on the benzonitrile (B105546) core creates a unique electronic and steric environment, which is summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -OCH₃ | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

| -CH₃ | Electron-donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

Rationale for Focused Investigation on 5-Bromo-2-methoxy-3-methylbenzonitrile

While extensive research on the specific compound this compound is not widely available in public scientific literature, a strong rationale for its investigation can be constructed based on its unique substitution pattern. The molecule represents a highly functionalized aromatic scaffold with a deliberate arrangement of electronically diverse groups.

The strategic placement of the activating methoxy and methyl groups alongside the deactivating bromo and nitrile substituents creates a complex electronic landscape. This polysubstitution offers multiple reactive handles for further synthetic modification. For example, the bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. This capability makes the compound a potentially valuable building block for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) or novel organic materials. cardiff.ac.uk

The specific 1,2,3,5-substitution pattern is also of significant interest. The steric hindrance and electronic influence exerted by the adjacent methoxy and methyl groups could direct subsequent reactions to specific positions, offering a degree of regiochemical control that is highly sought after in organic synthesis. The investigation of such molecules is crucial for expanding the toolbox of available synthons for creating libraries of compounds for drug discovery and materials science research.

Overview of Research Trajectories for the Compound

Given the structural features of this compound, several potential research trajectories can be envisioned. These avenues of investigation leverage the known utility of substituted benzonitriles and the synthetic potential of its specific functional groups.

Potential Research Applications:

Medicinal Chemistry: A primary trajectory would be its use as an intermediate in the synthesis of biologically active compounds. The benzonitrile core is present in a number of approved pharmaceuticals. nih.gov The unique substitution pattern of this compound could serve as a novel scaffold for developing inhibitors of enzymes or modulators of receptors where specific steric and electronic interactions are required for potency and selectivity.

Materials Science: Aromatic nitriles are precursors in the synthesis of advanced materials. Research could explore the incorporation of this compound into polymers or organic light-emitting diodes (OLEDs), where the electronic properties imparted by the substituents could be tuned to achieve desired photophysical or electrochemical characteristics. nih.gov

Agrochemicals: Substituted aromatic compounds are a mainstay of the agrochemical industry. The compound could be explored as a building block for new herbicides, fungicides, or insecticides, where its specific combination of functional groups might lead to novel modes of action or improved efficacy.

Fundamental Synthetic Chemistry: The compound itself presents an interesting target for methodological studies. Developing efficient and regioselective synthetic routes to this compound and exploring its reactivity in various transformations would be a valuable contribution to the field of organic chemistry. Understanding how the interplay of its substituents governs its reactivity could provide insights applicable to the synthesis of other complex aromatic systems.

Due to the limited publicly available data, detailed experimental properties for this compound are not available. The table below presents general and predicted properties for a closely related compound, 5-Bromo-2-methoxybenzonitrile (B137507), to provide a contextual reference.

Physicochemical Properties of 5-Bromo-2-methoxybenzonitrile (CAS: 144649-99-0)

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | Powder |

| Melting Point | 91-92 °C |

| Boiling Point (Predicted) | 287.8 ± 20.0 °C |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ |

Data sourced from publicly available chemical databases for the related compound 5-Bromo-2-methoxybenzonitrile. sigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

5-bromo-2-methoxy-3-methylbenzonitrile |

InChI |

InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,1-2H3 |

InChI Key |

FXXXSKQQZDGJJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Bromo 2 Methoxy 3 Methylbenzonitrile

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 5-Bromo-2-methoxy-3-methylbenzonitrile suggests that the most logical final step is the introduction of the bromine atom via electrophilic aromatic substitution. The electron-donating nature of the methoxy (B1213986) and methyl groups strongly activates the aromatic ring towards this type of reaction.

This leads to the primary disconnection of the Carbon-Bromine bond, identifying 2-methoxy-3-methylbenzonitrile (B3042209) as the key immediate precursor. This simplifies the synthetic challenge to the assembly of a 1,2,3-trisubstituted benzene (B151609) ring.

Further disconnection of the precursor, 2-methoxy-3-methylbenzonitrile, can be envisioned through the nitrile group. Two common pathways for nitrile introduction are:

From an Aniline (B41778): Disconnecting the cyano group via a Sandmeyer-type reaction leads back to 2-methoxy-3-methylaniline .

From a Carboxylic Acid: Alternatively, the nitrile can be formed from a carboxylic acid functional group, suggesting 2-methoxy-3-methylbenzoic acid as a potential precursor, which can be converted to the nitrile via the corresponding primary amide.

The synthesis of these precursors would likely commence from more fundamental, commercially available substituted benzenes, such as m-cresol (B1676322) (3-methylphenol), where the existing substituents can direct the regioselective introduction of the remaining functional groups.

Precursor Synthesis Routes and Intermediate Derivatization

A plausible starting material for the synthesis of the core structure is m-cresol (3-methylphenol). The synthesis would proceed through a series of steps to install the methoxy and nitrile groups in the correct ortho- and meta-positions relative to the methyl group. This typically involves:

O-methylation: Conversion of the phenolic hydroxyl group of m-cresol to a methoxy ether using a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This forms 3-methylanisole (B1663972).

Introduction of a handle for the nitrile group: This could involve formylation or carboxylation of the 3-methylanisole ring. The directing effects of the methoxy and methyl groups must be carefully considered to achieve the desired substitution pattern.

Conversion to the nitrile: The introduced functional group (e.g., an aldehyde or carboxylic acid) is then converted into the nitrile functionality, yielding the desired precursor, 2-methoxy-3-methylbenzonitrile.

The nitrile functional group is a versatile moiety in organic synthesis. fiveable.menumberanalytics.com Its introduction onto an aromatic ring can be accomplished through several established methods. fiveable.me The choice of method often depends on the available precursors and the tolerance of other functional groups present in the molecule.

Cyanidation of Halogenated Aromatics (Rosenmund-von Braun Reaction): This method involves the reaction of an aryl halide with a cyanide source, typically copper(I) cyanide. fiveable.me It is an effective way to directly displace a halogen with a nitrile group. fiveable.me

Dehydration of Amides or Aldoximes: Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). google.comopenstax.org This is a common route that often starts from a carboxylic acid, which is first converted to the amide. Similarly, aldoximes, formed from the reaction of an aldehyde with hydroxylamine (B1172632), can be dehydrated to yield nitriles. google.com

Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine (aniline derivative) with nitrous acid to form a diazonium salt. The subsequent reaction of this salt with copper(I) cyanide introduces the nitrile group onto the ring. guidechem.com This is a reliable method for converting an amino group into a cyano group. guidechem.com

Achieving the desired 1,2,3-substitution pattern of 2-methoxy-3-methylbenzonitrile requires precise control over the regioselectivity of the electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring are paramount.

Activating Groups: The methoxy (-OCH₃) group is a strong activating, ortho-, para-director. The methyl (-CH₃) group is a weaker activating, ortho-, para-director. libretexts.org

Deactivating Groups: The nitrile (-C≡N) group is a deactivating, meta-director due to its strong electron-withdrawing nature. numberanalytics.com

In a synthetic sequence starting from a precursor like 3-methylanisole, the introduction of a third substituent (e.g., a formyl or carboxyl group) will be directed by both the methoxy and methyl groups. The powerful ortho-directing nature of the methoxy group can be exploited to install a substituent at the C2 position. While ortho-lithiation is a powerful tool for achieving such substitutions, classical electrophilic substitution under carefully controlled conditions can also yield the desired ortho-product. researchgate.net The steric hindrance and electronic properties of the directing groups and the incoming electrophile influence the final regiochemical outcome. researchgate.netrsc.org

Forward Synthesis Approaches

The forward synthesis builds upon the retrosynthetic plan, starting with the synthesis of the key precursor and culminating in the final halogenation step.

The final step in the synthesis of this compound is the regioselective bromination of the precursor, 2-methoxy-3-methylbenzonitrile. The existing substituents on the ring dictate the position of the incoming bromine atom. The methoxy group at C2 is a powerful ortho-, para-director, and the methyl group at C3 is also an ortho-, para-director. The C5 position is para to the strongly activating methoxy group and ortho to the methyl group. The combined directing effects strongly favor electrophilic attack at this position. The nitrile group at C1 is a meta-director, which also directs to the C5 position. Therefore, all three substituents synergistically direct the incoming electrophile to the desired C5 position.

A documented method for the bromination of the closely related 2-methoxybenzonitrile (B147131) to yield 5-bromo-2-methoxybenzonitrile (B137507) involves using liquid bromine at an elevated temperature (145-150°C) under irradiation from a tungsten lamp. guidechem.com This protocol for electrophilic aromatic substitution can be adapted for the 2-methoxy-3-methylbenzonitrile precursor. Alternative brominating agents such as N-Bromosuccinimide (NBS), often used with a catalyst or initiator, can also be employed for the selective bromination of activated aromatic rings.

Etherification Methods for Methoxy Group Installation (e.g., methylation of hydroxybenzonitriles)

The installation of the methoxy group is a critical step, often achieved via the etherification of a corresponding hydroxyl precursor, such as 5-bromo-2-hydroxy-3-methylbenzonitrile. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a methylating agent.

Common Reagents for Methylation of Hydroxybenzonitriles:

| Reagent Class | Specific Reagent | Typical Conditions |

| Methyl Halides | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) |

| Methyl Sulfates | Dimethyl sulfate ((CH₃)₂SO₄) | Base (e.g., NaOH, K₂CO₃) in an aqueous or polar organic solvent |

| Methylating Agents | Trimethylsilyl diazomethane | Used for mild methylation of acidic hydroxyl groups |

The choice of base and solvent is crucial to prevent side reactions and ensure a high yield of the desired methoxy product. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF) ensures complete deprotonation of the phenol, facilitating a clean reaction with methyl iodide.

Methylation Techniques for Aromatic Rings

Introducing the methyl group directly onto the aromatic ring is another key synthetic consideration. This can be achieved through various C-H activation and methylation strategies, particularly if the synthesis starts from a precursor like 5-bromo-2-methoxybenzonitrile. researchgate.net These methods are attractive for late-stage functionalization. rsc.org

Modern catalytic systems enable the direct methylation of C-H bonds, often guided by a directing group on the substrate. researchgate.net For instance, research has shown that metal catalysts can facilitate this transformation under relatively mild conditions, offering high functional group compatibility. researchgate.net While classic methods like Friedel-Crafts alkylation exist, they often suffer from issues with polysubstitution and rearrangement, making them less suitable for complex, highly substituted molecules.

Recent advances have focused on radical-based approaches using nickel/photoredox catalysis, where common laboratory solvents can serve as the methyl source. researchgate.net These techniques represent a valuable transformation, though they may require specific catalyst and ligand systems to achieve the desired regioselectivity. researchgate.net

Multi-Step Synthesis Pathways for the Compound

Constructing this compound typically involves a multi-step pathway starting from a simpler, commercially available precursor. The sequence of reactions is critical to ensure correct regiochemistry. A plausible synthetic route could start from an appropriately substituted aniline or phenol.

One potential pathway involves the Sandmeyer reaction, a versatile method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. numberanalytics.com

Illustrative Multi-Step Pathway:

Starting Material: 2-Methoxy-3-methylaniline.

Bromination: Electrophilic aromatic substitution to install the bromo group at the para position relative to the activating methoxy group, yielding 5-Bromo-2-methoxy-3-methylaniline (B1525557).

Diazotization: Reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Cyanation (Sandmeyer Reaction): Treatment of the diazonium salt with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group, yielding the final product, this compound. numberanalytics.com

This pathway strategically places the functional groups in the correct positions, leveraging the directing effects of the substituents present at each stage.

One-Pot Synthetic Strategies for Aryl Nitriles

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. acs.org Several one-pot methods have been developed for the synthesis of aryl nitriles from aromatic aldehydes. rsc.orgrsc.org These methods typically involve the conversion of an aldehyde to an aldoxime, followed by in-situ dehydration to the nitrile. rsc.org

A representative one-pot strategy involves reacting an aromatic aldehyde with hydroxylamine hydrochloride in a suitable solvent system. rsc.org For example, a process has been described where aldehydes react with hydroxylamine hydrochloride and a base like sodium acetate (B1210297) in a formic acid-water solution. researchgate.net In such a system, the formic acid can act as both a catalyst and a solvent. researchgate.net While this method is generally applied to aldehydes, it highlights a strategy that could be adapted. For the target compound, a precursor such as 5-bromo-2-methoxy-3-methylbenzaldehyde (B3104036) would be required. The conversion proceeds through an aldoxime intermediate which is then dehydrated to the final nitrile product. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of any synthetic pathway, the optimization of reaction conditions is paramount. This involves a systematic study of parameters such as catalysts, solvents, and temperature to enhance product yield and purity. nih.gov

Catalyst Systems and Ligand Effects (e.g., CuCl in nitrile synthesis)

Transition metal catalysts are pivotal in many synthetic transformations for forming aryl nitriles, particularly in cyanation reactions. numberanalytics.comresearchgate.net Palladium, nickel, and copper complexes are commonly used to facilitate the coupling of aryl halides with a cyanide source. numberanalytics.comorganic-chemistry.org

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, which uses copper(I) cyanide to convert aryl halides to aryl nitriles, is a classic example. numberanalytics.com Modern variations often use catalytic amounts of a copper source, which is more cost-effective and simplifies product purification. organic-chemistry.org For instance, systems using CuI with a diamine ligand have been shown to be effective for the cyanation of aryl bromides. organic-chemistry.org The choice of ligand is crucial as it can stabilize the metal center, improve solubility, and accelerate the catalytic cycle. nih.gov Sterically encumbered ligands, for example, can prevent catalyst deactivation. nih.gov The catalyst system can also influence the reaction's tolerance to various functional groups. rsc.org

Palladium- and Nickel-Catalyzed Cyanation: Palladium-based catalysts are highly effective for cyanation, often employing ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) to achieve high yields under mild conditions. organic-chemistry.orgrsc.org Nickel catalysts are a more economical alternative and have been successfully used for the cyanation of aryl chlorides and other derivatives. organic-chemistry.orgmdpi.com The ligand's electronic and steric properties can significantly impact the reaction's efficiency and selectivity. nih.govrsc.org

| Catalyst System | Cyanide Source | Typical Substrate | Key Features |

| CuI / Diamine Ligand | NaCN | Aryl Bromides | Mild conditions, avoids stoichiometric copper. organic-chemistry.org |

| Pd/C / dppf | Zn(CN)₂ | Aryl Halides | Practical and scalable for various substrates. blogspot.com |

| NiCl₂ / dppf | Zn(CN)₂ | Aryl Chlorides | Uses a less expensive metal catalyst. organic-chemistry.org |

Solvent Selection and Reaction Temperature Influence (e.g., use of water or formic acid as solvent)

The choice of solvent can profoundly impact reaction rates, selectivity, and yield. rsc.org The ideal solvent should dissolve the reactants and reagents while being inert to the reaction conditions.

Use of Water: Increasingly, water is being explored as a green solvent for organic synthesis. rsc.org In the one-pot synthesis of aryl nitriles from aldehydes, using water as the solvent minimizes environmental pollution compared to harmful organic solvents. rsc.orgrsc.org Reactions in aqueous media can sometimes be accelerated due to hydrophobic effects.

Use of Formic Acid: Formic acid is a versatile reagent that can act as a solvent, a catalyst, and a hydrogen source. fudan.edu.cnwikipedia.orgorganic-chemistry.org It is a polar protic solvent that is effective in reactions such as the conversion of aldehydes to nitriles. rsc.orgresearchgate.net Its acidic nature can catalyze the dehydration of the intermediate aldoxime. rsc.org Furthermore, formic acid is environmentally acceptable as it evaporates without leaving a residue. fudan.edu.cn

Pressure and Stirring Rate Considerations

Detailed research findings on the effects of pressure and stirring rate on the synthesis of this compound have not been reported. In general chemical synthesis, these parameters are crucial for optimizing reaction kinetics, ensuring homogeneity, and improving mass and heat transfer.

Pressure: For reactions involving gaseous reagents or intermediates, pressure can significantly influence reaction rates and equilibria. However, for common synthetic pathways leading to substituted benzonitriles, which are typically conducted in the liquid phase under atmospheric pressure, the specific impact of varying pressure is not a commonly studied or reported parameter.

Stirring Rate: The stirring rate is critical for ensuring efficient mixing of reactants, maintaining a uniform temperature throughout the reaction vessel, and, in heterogeneous reactions, maximizing the interfacial area between phases. Inadequate stirring can lead to localized overheating, side reactions, and lower yields. However, specific quantitative data linking stirring rates to yield and purity for the synthesis of this compound is absent from the literature.

Mechanistic Investigations and Reaction Pathways of 5 Bromo 2 Methoxy 3 Methylbenzonitrile

Electrophilic Aromatic Substitution Reactivity of the Compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of EAS reactions on a substituted benzene (B151609) ring are governed by the electronic properties of the existing substituents. In the case of 5-Bromo-2-methoxy-3-methylbenzonitrile, the directing effects of the four substituents must be considered.

The methoxy (B1213986) (-OCH3) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl (-CH3) group is a weak activating group and also an ortho-, para-director. Conversely, the bromo (-Br) and nitrile (-CN) groups are deactivating groups. The nitrile group is a meta-director due to its strong electron-withdrawing nature, while halogens are an exception, being deactivating yet ortho-, para-directing.

Considering these directing effects, the most likely positions for electrophilic attack would be C4 and C6, as they are activated by the ortho- and para-directing methoxy, methyl, and bromo groups and are also the meta positions relative to the deactivating nitrile group. The steric hindrance from the adjacent methyl and bromo groups would also influence the final regioselectivity.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the bromine atom can act as a leaving group.

The potential for SNAr at the C5 position (where the bromine is located) is influenced by the other substituents. The nitrile group, a strong electron-withdrawing group, is situated meta to the bromine. For SNAr to proceed efficiently via the common addition-elimination mechanism, the electron-withdrawing group should be in the ortho or para position to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org Since the nitrile group is meta, its ability to activate the ring towards nucleophilic attack on the bromine is significantly diminished.

The methoxy and methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be relatively unreactive. However, reactions can sometimes be forced under harsh conditions or by using very strong nucleophiles. youtube.com A concerted SNAr mechanism has also been reported for some systems, which does not involve a Meisenheimer intermediate. nih.govnih.gov

Directed Ortho-Metalation (DOM) Studies and Reactivity Adjacent to Substituents

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate an adjacent ortho position with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles.

In this compound, both the methoxy and nitrile groups have the potential to act as DMGs. The methoxy group is a well-established DMG, capable of directing lithiation to its ortho positions (C1 and C3). The nitrile group is also known to be a DMG. organic-chemistry.org

Given the substitution pattern, the methoxy group at C2 could direct metalation to the C1 or C3 position. However, the C3 position is already substituted with a methyl group. The C1 position is unsubstituted, but lithiation here would be adjacent to the nitrile group. The nitrile group at C1 could direct metalation to the C2 or C6 position. The C2 position is substituted with a methoxy group.

Therefore, the most probable site for directed ortho-metalation would be the C6 position, directed by the nitrile group, or the C1 position, directed by the methoxy group. The outcome would likely depend on the specific reaction conditions, including the choice of base and solvent. The resulting organometallic intermediate can then react with a variety of electrophiles, introducing a new substituent at a specific position on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C5 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling Investigations with the Compound

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org This reaction is widely used for the formation of biaryl compounds. tcichemicals.com

This compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form the corresponding 5-substituted-2-methoxy-3-methylbenzonitrile derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Methoxy-3-methyl-5-phenylbenzonitrile |

| This compound | Naphthalene-2-boronic acid | Pd(dppf)Cl2 | Cs2CO3 | 2-Methoxy-3-methyl-5-(naphthalen-2-yl)benzonitrile |

Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly shorten reaction times and improve yields for similar bromo-substituted aromatic compounds. lmaleidykla.lt

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes.

This compound can undergo a Heck reaction with various alkenes, such as styrene or acrylates, to introduce a vinyl group at the C5 position. The reaction typically proceeds with high trans selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Styrene | Pd(OAc)2 | Et3N | (E)-2-Methoxy-3-methyl-5-styrylbenzonitrile |

| This compound | Ethyl acrylate | Pd(PPh3)4 | K2CO3 | (E)-Ethyl 3-(3-cyano-4-methoxy-5-methylphenyl)acrylate |

Sonogashira Coupling Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes.

This compound can be coupled with a variety of terminal alkynes to produce 5-alkynyl-2-methoxy-3-methylbenzonitrile derivatives. researchgate.net The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 2-Methoxy-3-methyl-5-(phenylethynyl)benzonitrile |

| This compound | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | 2-Methoxy-3-methyl-5-((trimethylsilyl)ethynyl)benzonitrile |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For this compound, this reaction would involve the coupling of an amine at the C5 position, displacing the bromine atom.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide) to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

Kinetic studies on similar aryl bromides have shown that the oxidative addition step is often rate-determining. nih.gov The choice of phosphine ligand on the palladium catalyst is crucial for the reaction's efficiency, influencing both the rate of oxidative addition and reductive elimination. libretexts.orgorganic-chemistry.org For sterically hindered substrates, bulky, electron-rich phosphine ligands are often employed to facilitate these steps.

While no specific studies on this compound were identified, a hypothetical Buchwald-Hartwig amination is presented below.

Hypothetical Reaction Data for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 (predicted) |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | >90 (predicted) |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | >92 (predicted) |

Note: The data in this table is illustrative and not based on experimental results for this compound, as such data was not found in the searched literature.

Nitrile Group Transformations and Derivatizations

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations.

The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid or an amide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a primary amide, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. Studies on substituted benzonitriles indicate that the rate-determining step can vary with acid concentration. researchgate.netsemanticscholar.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt.

The nitrile group can be reduced to a primary amine (a benzylamine derivative). Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce nitriles to primary amines. The reaction typically involves the addition of the hydride to the carbon-nitrogen triple bond, followed by workup with water.

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum can also be used to reduce nitriles to amines.

The nitrile group can participate as a dipolarophile in cycloaddition reactions. For instance, in a [3+2] cycloaddition with an azide (B81097), a tetrazole ring can be formed. The reactivity of the nitrile in such reactions is influenced by the electronic properties of the aromatic ring. Electron-withdrawing substituents can enhance the electrophilicity of the nitrile carbon, potentially increasing the reaction rate with certain dipoles. mdpi.com

Thermal and Photochemical Reactivity of the Compound

Specific studies on the thermal and photochemical reactivity of this compound were not found. However, general principles for related compounds can be considered.

Thermal Reactivity: Aromatic bromides are generally stable compounds. At very high temperatures, thermal decomposition could lead to the cleavage of the carbon-bromine bond, potentially generating radical species. The presence of other functional groups might influence the decomposition pathway.

Photochemical Reactivity: Photochemical reactions of aryl halides can involve the homolytic cleavage of the carbon-halogen bond upon absorption of UV light, leading to the formation of an aryl radical. This radical can then participate in a variety of subsequent reactions. The methoxy group, being an electron-donating group, might influence the absorption spectrum and the subsequent photochemical pathways.

Kinetic and Thermodynamic Studies of Reactions Involving the Compound

No specific kinetic or thermodynamic data for reactions involving this compound were found in the reviewed literature.

Kinetic Studies: To determine the reaction rates, activation energies, and reaction orders for transformations of this compound, detailed experimental studies would be required. For instance, in a Buchwald-Hartwig amination, kinetic analysis could elucidate the rate-determining step and the influence of reactant and catalyst concentrations. nih.gov

Thermodynamic Studies: The enthalpy and entropy changes for reactions such as hydrolysis or reduction would provide information on the spontaneity and equilibrium position of these transformations. Such data is typically determined through calorimetry or calculated using computational methods. General thermodynamic data for the hydrolysis of salts and acid-base reactions are well-established. jeeadv.ac.in

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 2 Methoxy 3 Methylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 5-Bromo-2-methoxy-3-methylbenzonitrile, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule. While a complete 2D NMR analysis for this compound is not extensively published, the application of standard methodologies allows for a confident structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show a correlation between the two aromatic protons, H4 and H6, which are coupled to each other. It would also confirm the absence of coupling for the isolated methyl and methoxy (B1213986) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl and methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the protons of the methyl group (at C3) would show correlations to C2, C3, and C4. The methoxy protons would show a correlation to C2. The aromatic proton H6 would show correlations to C2, C4, and C5. These correlations are critical for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space information that is valuable for conformational analysis. A key application for this molecule would be to probe the spatial relationship between the methoxy group protons and the aromatic proton at the C6 position, which can help determine the preferred orientation of the methoxy group relative to the ring.

The expected ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents (bromo, methoxy, methyl, and nitrile groups). Aromatic protons typically resonate in the 6.5-8 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (from ¹H) |

| 1 | C | - | ~112 | H4, H6 |

| 2 | C | - | ~160 | H4, H6, OCH₃ |

| 3 | C | - | ~130 | H4, CH₃ |

| 4 | C | ~7.5 | ~135 | H6, CH₃ |

| 5 | C | - | ~118 | H4, H6 |

| 6 | C | ~7.3 | ~125 | H4 |

| -CN | C | - | ~117 | H6 |

| -OCH₃ | H, C | ~3.9 | ~56 | C2 |

| -CH₃ | H, C | ~2.3 | ~16 | C2, C3, C4 |

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information on the structure and dynamics of materials in their solid phase. nih.gov For this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the crystalline powder.

The key advantage of ssNMR is its ability to probe the effects of the crystal lattice environment on the molecule. Differences in chemical shifts between the solution and solid-state spectra can reveal information about intermolecular interactions, such as π-stacking. Furthermore, ssNMR is a powerful tool for identifying and characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. In some cases, distinct signals for crystallographically inequivalent molecules within the asymmetric unit can be observed, providing a direct measure of packing effects. mdpi.com

Computational chemistry provides powerful tools for predicting NMR chemical shifts, which aids in the assignment of experimental spectra. Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become standard for this purpose. nih.gov

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. These models account for the complex interplay of electronic effects from all substituents. A notable factor in this compound is the "heavy atom effect" of bromine, which causes the directly attached carbon (ipso-carbon, C5) to be shielded and shifted upfield more than would be expected based on electronegativity alone. stackexchange.com Comparing the computationally predicted shifts with the experimental data serves as a rigorous validation of the structural assignment. Such computational models have proven reliable for a wide range of substituted aromatic systems. acs.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org

The vibrational spectrum of this compound has been investigated using experimental FT-IR and FT-Raman spectroscopy, complemented by DFT calculations (B3LYP/6-311++G(2d,p)) to aid in the assignment of the observed bands. orientjchem.org The theoretical calculations provide harmonic vibrational frequencies and the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode of vibration. orientjchem.org

Key vibrational modes for this molecule include:

Nitrile (C≡N) Stretching: This mode gives rise to a very strong and sharp band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. For this compound, it is observed experimentally at 2231 cm⁻¹ in the FT-IR spectrum. orientjchem.org

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

Methoxy (C-O-C) Vibrations: The asymmetric and symmetric stretching of the C-O-C group of the methoxy substituent results in characteristic bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching and bending vibrations are expected at lower frequencies, generally in the range of 480-1129 cm⁻¹. orientjchem.org

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound orientjchem.org

| FT-IR (Observed) | FT-Raman (Observed) | Calculated (DFT) | Assignment (Potential Energy Distribution, %) |

| 3081 | 3080 | 3075 | Aromatic C-H Stretch |

| 2945 | 2942 | 2940 | CH₃ Asymmetric Stretch |

| 2231 | 2230 | 2235 | C≡N Stretch |

| 1578 | 1580 | 1582 | Aromatic C=C Stretch |

| 1468 | 1470 | 1473 | Aromatic C=C Stretch |

| 1255 | 1258 | 1259 | C-O-C Asymmetric Stretch |

| 1028 | 1030 | 1031 | C-O-C Symmetric Stretch |

| 876 | 875 | 879 | Aromatic C-H Out-of-plane Bend |

| 665 | 668 | 667 | C-Br Stretch |

Vibrational spectroscopy, when combined with quantum chemical calculations, is a powerful method for conformational analysis. For this compound, the primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) group around the C(aryl)-O bond. Anisole and its derivatives can exist in different conformations, typically planar or non-planar, depending on the steric and electronic effects of other ring substituents. nih.govacs.org

The methodology involves calculating the vibrational spectra for all possible stable conformers (rotational isomers). The theoretical spectra of each conformer are then compared with the experimental FT-IR and FT-Raman spectra. The conformer whose calculated spectrum provides the best match with the experimental data is identified as the dominant conformer in the sample. iu.edu.sa For many substituted anisoles, a planar conformation with the methyl group oriented away from the bulkier ortho substituent is often the most stable. acs.org DFT geometry optimization for this compound indicates a structure where the methoxy group is nearly coplanar with the benzene ring, which is consistent with findings for related methoxybenzonitriles. orientjchem.orgiapaar.com

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of organic compounds, providing critical information about their molecular weight and structural features. For this compound, various MS methodologies are employed to confirm its identity, assess its purity, and elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C9H8BrNO, the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, thereby confirming the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. The high resolving power of HRMS allows for the differentiation of ions with very similar masses, providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Isotopic Mass Data for this compound

| Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |

| C₉H₈BrNO | 12C₉ 1H₈ 79Br 14N 16O | 224.9843 |

| C₉H₈BrNO | 12C₉ 1H₈ 81Br 14N 16O | 226.9823 |

Note: This table presents the calculated theoretical masses for the two major bromine isotopes.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural arrangement of a molecule. In an MS/MS experiment, precursor ions of this compound are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

Based on the structure of this compound, several fragmentation pathways can be predicted. Common fragmentation events would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation from the methoxy group, leading to a significant fragment ion.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose a molecule of CO.

Loss of the bromine atom (•Br): Cleavage of the carbon-bromine bond would result in an ion corresponding to the rest of the molecule.

Cleavage involving the cyano group: Fragmentation pathways involving the nitrile functional group are also possible.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's connectivity, confirming the positions of the bromo, methoxy, and methyl substituents on the benzonitrile (B105546) core.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that are highly effective for assessing the purity of chemical compounds. synhet.com These methods first separate the components of a mixture using chromatography, after which the mass spectrometer identifies each separated component.

For a compound like this compound, which is a solid at room temperature, GC-MS could be employed by dissolving the compound in a suitable volatile solvent. The sample is then vaporized and passed through a chromatographic column, which separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. The mass spectrometer then provides a mass spectrum for each eluting peak, allowing for their identification and quantification to determine the purity of the sample.

Alternatively, LC-MS is a versatile technique that can be used for purity assessment without the need for sample volatilization. lcms.cz The compound is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing compounds that are thermally labile or have low volatility. For related benzonitrile compounds, LC-MS is a documented method for analysis and purity verification. synhet.combldpharm.com

X-ray Crystallography and Single-Crystal Diffraction Studies on the Compound and Related Benzonitriles

To perform X-ray crystallography, a high-quality single crystal of the compound is required. Several techniques are commonly used to grow single crystals of organic compounds like this compound. arxiv.org These methods aim to facilitate slow crystallization from a supersaturated solution, which is essential for the formation of a well-ordered crystal lattice. Common techniques include:

Slow Evaporation: The compound is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.

Liquid Diffusion: This method involves layering a solution of the compound with a "precipitant"—a second solvent in which the compound is less soluble but which is miscible with the first solvent. okstate.edu Diffusion at the interface between the two liquids creates a localized region of supersaturation, promoting the growth of single crystals. okstate.edu

Vapor Diffusion: In this technique, the compound is dissolved in a solvent, and this solution is placed in a sealed container along with a vial containing a more volatile precipitant. The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Once a suitable single crystal is obtained, it is analyzed by an X-ray diffractometer. The diffraction pattern of X-rays passing through the crystal provides information about the crystal's internal structure. From this pattern, the unit cell parameters and the space group can be determined. The unit cell is the basic repeating structural unit of a crystalline solid, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). jeeadv.ac.in The space group describes the symmetry elements present in the crystal structure.

While specific crystallographic data for this compound is not publicly available, data from closely related substituted benzonitriles can provide insight into the expected structural characteristics. For example, the crystal structure of 5-Bromo-2-hydroxybenzonitrile has been determined. nih.gov Analysis of this and other benzonitrile derivatives reveals common crystal systems, such as monoclinic or triclinic. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Related Benzonitrile Compound (5-Bromo-2-hydroxybenzonitrile)

| Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8422 (3) |

| b (Å) | 8.5166 (7) |

| c (Å) | 21.6507 (18) |

| α (°) | 97.074 (1) |

| β (°) | 91.991 (1) |

| γ (°) | 97.068 (1) |

| Volume (ų) | 696.83 (10) |

| Z | 4 |

Source: Data from the crystallographic study of 5-Bromo-2-hydroxybenzonitrile. nih.gov

This data illustrates the kind of precise structural information that can be obtained from single-crystal X-ray diffraction studies, which remains the gold standard for molecular structure elucidation.

Molecular Conformation and Intermolecular Interactions in the Solid State (e.g., π–π stacking, hydrogen bonding)

The solid-state structure of this compound is dictated by its molecular geometry and the interplay of various intermolecular forces. While a specific crystal structure determination for this exact compound is not widely published, extensive data from closely related compounds and computational studies allow for a detailed projection of its structural characteristics.

Theoretical calculations using Density Functional Theory (DFT) on the related compound 5-Bromo-2-methoxybenzonitrile (B137507) provide insight into the expected geometric parameters. The benzene ring, with its three different substituents (bromo, methoxy, and cyano groups), forms the core of the molecule's structure. The cyano (-C≡N) and methoxy (-OCH₃) groups are noted as electron-donating substituents in aromatic systems, influencing the electronic distribution and geometry of the ring. orientjchem.org

In the solid state, the planar nature of the benzene ring would facilitate π–π stacking interactions, where parallel aromatic rings align to stabilize the crystal lattice. These interactions are a common feature in the crystal packing of aromatic compounds.

Furthermore, the compound possesses functional groups capable of forming specific intermolecular bonds. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In a crystal lattice, these sites could interact with weak hydrogen bond donors, such as C-H groups from neighboring molecules, forming a network of C-H···N and C-H···O interactions. While these are weaker than conventional O-H···N or N-H···O bonds, they play a significant role in the supramolecular assembly of similar molecules.

The presence of a bromine atom introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the bromine atom can interact with a nucleophilic site, such as the nitrogen of a nitrile group on an adjacent molecule. This type of interaction is increasingly recognized as a key directional force in crystal engineering.

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Role in Solid State |

|---|---|---|---|

| π–π Stacking | Aromatic Ring | Aromatic Ring | Crystal lattice stabilization |

| Hydrogen Bonding | C-H (Aromatic/Methyl) | N (Nitrile) | Supramolecular assembly |

| Hydrogen Bonding | C-H (Aromatic/Methyl) | O (Methoxy) | Supramolecular assembly |

| Halogen Bonding | Br | N (Nitrile) / O (Methoxy) | Directional packing control |

Co-crystallization Strategies with the Compound

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound without altering its chemical structure. For this compound, co-crystallization strategies would primarily leverage the hydrogen bond accepting capabilities of the nitrile and methoxy groups.

The design of co-crystals often relies on the principle of supramolecular synthons, which are robust and predictable non-covalent interactions. The most promising strategy for this compound would involve selecting co-formers that are strong hydrogen bond donors.

Potential Co-former Classes:

Carboxylic Acids: Molecules containing -COOH groups can form strong O-H···N or O-H···O hydrogen bonds with the nitrile nitrogen or methoxy oxygen of the target compound.

Phenols: The hydroxyl group of phenols can act as a hydrogen bond donor.

Amides: Primary or secondary amides possess N-H groups that can serve as effective hydrogen bond donors.

Common Co-crystallization Methods:

Solvent Evaporation: This is the most common method, where the target compound and a selected co-former are dissolved in a common solvent, which is then slowly evaporated to yield co-crystals.

Grinding (Liquid-Assisted Grinding): The two solid components are ground together, sometimes with the addition of a small amount of liquid, to induce co-crystal formation.

Sonocrystallization: Ultrasound energy is used to induce nucleation and crystallization from a solution of the compound and co-former.

The selection of an appropriate co-former and crystallization method would be guided by factors such as solubility parameters and the geometric fit between the molecules to form a stable, repeating crystalline lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* electronic transitions within the substituted benzene ring. The spectrum of benzonitrile itself shows characteristic absorption bands, and the presence of substituents on the ring modifies this spectrum significantly. aip.orgsphinxsai.com

The substituents—bromo (-Br), methoxy (-OCH₃), methyl (-CH₃), and nitrile (-CN)—each influence the electronic structure of the aromatic system:

Chromophore: The benzene ring itself is the primary chromophore, the part of the molecule that absorbs light.

Auxochromes: The methoxy and methyl groups are considered auxochromes. These electron-donating groups can increase the wavelength of maximum absorption (λmax), a phenomenon known as a bathochromic or red shift. They also typically increase the intensity of the absorption.

Modifying Groups: The bromine atom and the nitrile group also affect the electronic transitions. The nitrile group, being electron-withdrawing, extends the conjugation of the π-system.

Computational studies on the closely related 5-Bromo-2-methoxybenzonitrile, which calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, support the occurrence of charge transfer within the molecule. orientjchem.orgresearchgate.net The energy gap between the HOMO and LUMO is directly related to the wavelength of light the molecule absorbs. The combined electronic effects of the substituents on the benzene ring are predicted to result in absorption bands in the UV region.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Chromophore | Influencing Factors | Expected Spectral Region |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | Conjugation with -CN group; Auxochromic effects of -OCH₃, -CH₃, -Br | Ultraviolet (approx. 200-400 nm) |

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methoxy 3 Methylbenzonitrile

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models

The chemical and physical behavior of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs both implicit and explicit solvent models to simulate these effects. wikipedia.org

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. numberanalytics.comarxiv.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnumberanalytics.com These models are computationally efficient and are effective for studying how the bulk properties of a solvent affect a solute's stability, geometric structure, and electronic properties. wikipedia.org For instance, studies on molecules similar to 5-Bromo-2-methoxy-3-methylbenzonitrile show that as solvent polarity increases, properties like the HOMO-LUMO energy gap tend to decrease. researchgate.net This suggests that in more polar solvents, the compound would likely exhibit increased chemical reactivity.

Explicit Solvent Models: In contrast, explicit solvent models involve simulating a specific number of individual solvent molecules surrounding the solute. mdpi.comfiveable.me This approach provides a more detailed and spatially resolved picture of solute-solvent interactions, such as hydrogen bonding. fiveable.me While computationally more demanding, explicit models are crucial for understanding processes where specific interactions with solvent molecules play a key role. arxiv.org Hybrid models that combine explicit and implicit approaches are also used, treating the immediate solvent shell explicitly while representing the bulk solvent as a continuum. numberanalytics.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. pdn.ac.lksemanticscholar.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. pdn.ac.lkresearchgate.net The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

Theoretical studies on isomers such as 5-Bromo-2-methoxybenzonitrile (B137507) and 3-bromo-2-methoxybenzonitrile (B1521028) have demonstrated that these molecules are promising candidates for NLO applications. researchgate.netorientjchem.org The presence of electron-donating groups (like the methoxy (B1213986) group) and electron-withdrawing groups (like the nitrile and bromo groups) on the benzene (B151609) ring can create a push-pull system, enhancing the intramolecular charge transfer and leading to large hyperpolarizability values. orientjchem.org

Calculations for these related compounds, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, show that the substitution pattern on the aromatic ring is critical in determining the magnitude of the NLO response. orientjchem.orgorientjchem.orgresearchgate.net While specific calculated values for this compound are not available, the data from its isomers suggest it would also possess significant NLO properties.

| Compound | Method | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxybenzonitrile | B3LYP/6-311++G(2d,p) | 2.016 | - | 1.591 x 10-30 | researchgate.net |

| 3-Bromo-2-methoxybenzonitrile | B3LYP/6–311++G(d, p) | 5.32 | 2.10 x 10-23 | 1.69 x 10-30 | researchgate.net |

| 2-Bromo-5-methoxybenzonitrile | B3LYP/6-311++G(d,p) | 2.5598 | 1.838 x 10-23 | 1.189 x 10-30 | jchps.com |

| Urea (Reference) | B3LYP | 1.671 | - | - | journaleras.com |

Thermodynamic Property Predictions (e.g., enthalpy, entropy, Gibb's free energy)

The thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and reactivity under different conditions. nih.gov These properties can be predicted computationally using statistical thermodynamics based on vibrational frequencies calculated via DFT. researchgate.netresearchgate.net

These calculations can determine how thermodynamic properties change with temperature, providing insights into the feasibility and direction of chemical reactions. nih.gov For example, theoretical studies on 5-bromo-2-hydroxy pyrimidine (B1678525) and other substituted aromatic compounds have successfully calculated these properties at different temperatures. researchgate.netresearchgate.net The relationships between these properties are described by the following equations:

Gibbs Free Energy (G): G = H - TS

Enthalpy (H): H = E + PV

While specific thermodynamic data for this compound is not published, the methodology is well-established. The table below shows an example of calculated thermodynamic properties for a structurally similar compound, illustrating the type of data generated from such computational studies.

| Temperature (K) | Heat Capacity (Cp) [Cal/mol-K] | Entropy (S) [Cal/mol-K] | Enthalpy (H) [KCal/mol] | Reference Compound |

|---|---|---|---|---|

| 100 | 24.32 | 76.41 | 1.64 | 5-bromo-2-nitropyridine researchgate.net |

| 200 | 38.91 | 93.18 | 4.58 | |

| 298.15 | 51.35 | 107.41 | 8.83 | |

| 300 | 51.61 | 107.73 | 8.92 | |

| 400 | 62.62 | 123.63 | 14.63 | |

| 500 | 70.81 | 138.01 | 21.28 |

Machine Learning Approaches for Predicting Properties or Reactivity of Substituted Benzonitriles Including the Compound

Machine learning (ML) is rapidly becoming a powerful tool in chemistry for predicting molecular properties and reaction outcomes, offering a cost-effective alternative to traditional experimental and computational methods. beilstein-journals.orgnih.gov ML models can be trained on large datasets of molecules to learn the complex relationships between chemical structure and properties like solubility, toxicity, or NLO activity. researchgate.netdoaj.orgmdpi.com

The process typically involves representing molecules using numerical descriptors (features) that capture their structural and electronic characteristics. nih.gov These can range from simple fingerprints to more complex features derived from DFT calculations. nih.gov Various ML algorithms, from random forests to deep neural networks like graph neural networks, are then trained on these descriptors to make predictions for new, unseen molecules. researchgate.net

For substituted benzonitriles, ML models could be developed to predict a wide range of properties. For instance, a model could be trained on a dataset of various benzonitrile (B105546) derivatives with known NLO properties to predict the hyperpolarizability of novel compounds like this compound. This would allow for the rapid screening of many potential candidates to identify those with the most promising NLO characteristics. beilstein-journals.org While specific ML models for this particular compound have not been reported, the general applicability of these methods to predict properties of organic molecules is well-established and represents a promising direction for future research. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on "this compound" strictly following the provided outline. The specified advanced applications and materials science contributions appear to be areas where this particular compound has not been a subject of published research.

Searches for the role of this compound as a key intermediate or precursor in the synthesis of complex heterocyclic systems (like pyranopyrazole derivatives and phthalocyanine (B1677752) dyes), polyaromatic hydrocarbons, various polymers (polyimides, polyamides, polycarbonates), or optoelectronic materials did not yield specific findings.

General information exists for the synthesis and application of related classes of compounds, such as the synthesis of phthalocyanines from other phthalonitrile (B49051) derivatives or the general principles of polymer chemistry. However, in adherence to the strict instruction to focus solely on "this compound" and its derivatives within the specified contexts, it is not possible to provide a scientifically accurate and thorough article.

Therefore, the requested article cannot be generated at this time due to the lack of specific research data for this compound in the outlined advanced applications.

Advanced Applications and Materials Science Contributions of 5 Bromo 2 Methoxy 3 Methylbenzonitrile and Its Derivatives

Catalysis and Ligand Design Incorporating the Compound

The structure of 5-Bromo-2-methoxy-3-methylbenzonitrile is well-suited for the development of sophisticated ligands for catalysis. The bromine atom serves as a key site for carbon-carbon bond formation, while the nitrile group can be chemically transformed into other essential coordinating groups.

Development of Metal-Organic Frameworks (MOFs)

The nitrile group (-C≡N) on the benzonitrile (B105546) ring can be converted into coordinating groups necessary for MOF construction. One common synthetic route is the transformation of a nitrile into a tetrazole ring using reagents like sodium azide (B81097) and a Lewis acid such as zinc bromide. uninsubria.it Tetrazoles, like carboxylates, are effective coordinating ligands for building robust framework structures. uninsubria.it This conversion would transform the initial benzonitrile derivative into a molecule capable of linking metal centers in a predetermined fashion.

Furthermore, the bromo-substituent allows for post-synthetic modification of the ligand before or after MOF assembly. This enables the introduction of additional functional groups to tailor the properties of the MOF for specific applications like gas storage or heterogeneous catalysis. mountainscholar.org MOFs containing aromatic carboxylic acids as ligands are noted for their ability to form stable secondary building units (SBUs) and exhibit high thermal stability. nih.gov The nitrile group of this compound can be hydrolyzed to a carboxylic acid, providing another pathway to its use in creating stable MOF architectures.

| Transformation of Nitrile Group | Reagent Example | Resulting Coordinating Group |

| Tetrazole Formation | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) | Tetrazolate |

| Carboxylic Acid Formation | Acid or Base Hydrolysis (e.g., HCl, NaOH) | Carboxylate |

| Amine Formation | Reduction (e.g., H₂, Ni catalyst) | Primary Amine |

This table illustrates potential chemical transformations of the nitrile group to create functionalities suitable for MOF ligand synthesis.

Ligand Scaffolds for Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis, influencing the efficiency, selectivity, and scope of chemical reactions. jocpr.com The structure of this compound offers a scaffold that can be elaborated into complex ligands for various catalytic applications.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Mizoroki-Heck reactions. rsc.orgorientjchem.org These reactions are fundamental in synthetic chemistry for creating new carbon-carbon bonds. researchgate.net By reacting the bromo- position with organoboron compounds (in Suzuki coupling) or alkenes (in Heck coupling), chemists can attach other aromatic rings, alkyl chains, or functional groups. mdpi.comrsc.org This modular approach allows for the systematic tuning of the ligand's electronic and steric properties. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the ring also play a role by influencing the electron density and spatial arrangement of the final ligand, which in turn affects the performance of the metal catalyst it coordinates to.

| Cross-Coupling Reaction | Reactant Partner | Metal Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium(0) | C-C (Aryl-Aryl) |

| Mizoroki-Heck Coupling | Alkene | Palladium(0) | C-C (Aryl-Alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium(0), Copper(I) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Palladium(0) | C-N (Aryl-Amine) |

This table showcases key palladium-catalyzed reactions applicable to the bromo-substituent for building complex ligand scaffolds.

Sensor Technology and Chemo/Biosensor Development (Non-Clinical)

Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, often in fluorescence. nih.gov The unique electronic characteristics of this compound make it an interesting platform for designing such sensors.

Fluorescent Probes and Indicators

The design of fluorescent probes often relies on creating a "push-pull" system within a molecule. This involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a conjugated π-system. rsc.org This arrangement can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable properties like large Stokes shifts and high sensitivity to the local environment's polarity (solvatochromism). unige.chacs.org

In this compound, the methoxy group acts as an electron donor, while the nitrile group is a strong electron acceptor. This inherent push-pull character can be enhanced and tuned. For example, palladium-catalyzed reactions at the bromo- position can extend the conjugated system by adding other aromatic or unsaturated groups, further modulating the molecule's absorption and emission properties. rsc.org By carefully designing the molecular structure, derivatives can be synthesized that exhibit "turn-on" fluorescence, where the emission is quenched in a certain state and becomes bright upon reacting with an analyte. nih.gov

Recognition Elements for Specific Analytes

A key component of a chemosensor is the recognition element, or receptor, which selectively binds to the target analyte. nih.gov The this compound scaffold can be chemically modified to incorporate such recognition sites.

For instance, the bromo-substituent can be replaced with a moiety designed to bind a specific metal ion or small molecule. The nitrile group itself, or derivatives like amides or carboxylic acids formed from it, can also act as hydrogen bond donors or acceptors to interact with target analytes. researchgate.net By linking these recognition events to the molecule's fluorescent properties, a selective sensor is created. When the analyte binds to the receptor site, it can alter the electronic structure of the push-pull system, leading to a measurable change in the fluorescence color or intensity, thereby signaling the presence of the analyte.

Agrochemical and Veterinary Chemical Precursor Development (Non-Toxicity/Dosage Focus)

Aromatic nitriles are crucial intermediates in the synthesis of a wide range of fine chemicals, including those used in the agrochemical and veterinary sectors. numberanalytics.comnih.gov Their versatility allows them to be converted into various functional groups, making them valuable building blocks for complex active ingredients. researchgate.net

Substituted benzonitriles are precursors to several classes of herbicides. researchgate.netnih.gov The nitrile group is often a key feature of the final active molecule or is converted into another functional group, such as an amide, during the synthetic process. For example, the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) is a well-known benzonitrile derivative. The degradation pathway of such compounds often involves the hydrolysis of the nitrile group first to an amide and then to a carboxylic acid. researchgate.net

The compound this compound serves as a starting material whose functional groups can be sequentially or selectively modified. The bromo-group can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to introduce different fragments, while the nitrile group can be hydrolyzed or reduced. rsc.org This multi-step synthetic potential allows for the creation of a diverse library of compounds that can be screened for potential use as pesticides, herbicides, or veterinary medicines. acs.orgnih.gov

| Functional Group | Potential Transformation | Relevance to Agrochemicals |

| Nitrile (-CN) | Hydrolysis to Amide (-CONH₂) | Amides are a common functional group in many pesticides. |

| Nitrile (-CN) | Hydrolysis to Carboxylic Acid (-COOH) | Can be converted to esters or other derivatives. |

| Bromo (-Br) | Nucleophilic Substitution | Introduction of new functional groups to create the final active ingredient. |

| Bromo (-Br) | Palladium-Catalyzed Coupling | Building more complex molecular structures. |

This table outlines potential synthetic modifications to this compound for its development as a precursor in agrochemical synthesis.

Contributions to Dye Chemistry and Pigment Development